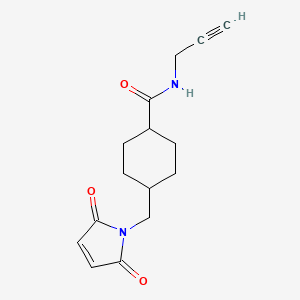

Mal-AMCHC-N-Propargylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-prop-2-ynylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-9-16-15(20)12-5-3-11(4-6-12)10-17-13(18)7-8-14(17)19/h1,7-8,11-12H,3-6,9-10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFMOXYVCNOXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Mal-AMCHC-N-Propargylamide: A Technical Guide

For Immediate Release

This technical document provides a detailed structural analysis of Mal-AMCHC-N-Propargylamide, a heterobifunctional crosslinker integral to the fields of bioconjugation and antibody-drug conjugate (ADC) development. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this reagent's molecular framework.

This compound is a molecule with the systematic IUPAC name trans-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(prop-2-yn-1-yl)cyclohexane-1-carboxamide[1]. Its structure is characterized by three key functional components: a maleimide group, a trans-aminomethylcyclohexanecarboxylic acid (AMCHC) linker, and a terminal propargylamide group. This unique combination of functionalities allows for a two-step conjugation strategy, making it a valuable tool in creating complex biomolecular architectures.

Core Structural Components

The molecule is composed of three distinct moieties, each with a specific role in bioconjugation reactions:

-

Maleimide Group: This moiety contains a reactive α,β-unsaturated carbonyl system. It is specifically employed for its ability to undergo a Michael addition reaction with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. This reaction is highly selective and proceeds efficiently under mild, physiological conditions, forming a stable thioether bond.

-

trans-Aminomethylcyclohexanecarboxylic Acid (AMCHC) Linker: This saturated carbocyclic linker provides a rigid and defined spacing between the two terminal functional groups. The "trans" configuration of the substituents on the cyclohexane ring imparts a specific spatial orientation, which can be critical in optimizing the binding and activity of the final conjugate. The linker enhances the stability of the maleimide group and improves the overall solubility of the molecule.

-

Propargylamide Group: This terminal functional group contains an alkyne. The alkyne is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. This allows for the highly efficient and specific conjugation to molecules bearing an azide functional group.

The connectivity of these components is as follows: The maleimide group is attached to the aminomethyl substituent of the AMCHC linker. The carboxylic acid of the AMCHC linker is converted to an amide via a bond with a propargylamine molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2027476-42-0 | [1][2] |

| Molecular Formula | C15H18N2O3 | [2] |

| Molecular Weight | 274.3 g/mol | [2] |

| SMILES | O=C([C@H]1CC--INVALID-LINK--CN2C(C=CC2=O)=O)NCC#C | [2] |

Experimental Applications and Workflow

This compound is primarily utilized as a crosslinking agent in the synthesis of antibody-drug conjugates and other targeted therapeutic and diagnostic agents[1][3][4]. The experimental workflow for its use typically involves a two-step conjugation process.

References

An In-depth Technical Guide to the Mechanism of Action of Mal-AMCHC-N-Propargylamide in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Heterobifunctional Crosslinking

In the fields of drug development, diagnostics, and proteomics, the ability to specifically and stably link different molecular entities is paramount. Heterobifunctional crosslinkers are powerful tools that enable the precise conjugation of two different molecules, such as a protein to a therapeutic payload or a fluorescent dye.

Mal-AMCHC-N-Propargylamide is a prime example of such a reagent. Its name delineates its structure and dual functionality:

-

Mal: A Maleimide group, which exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups.

-

AMCHC: An Aminomethylcyclohexanecarboxylic acid linker, providing a defined spacer between the reactive ends.

-

N-Propargylamide: A terminal alkyne group (within the propargyl moiety), which is poised for "click chemistry" reactions.[1][2]

This unique architecture allows for a sequential, two-step conjugation strategy, providing researchers with exceptional control over the construction of complex biomolecular architectures. This guide will provide an in-depth exploration of the mechanisms of action, present quantitative data, and offer detailed protocols for the use of this versatile crosslinker.

Core Mechanism of Action: A Two-Step Orthogonal Strategy

The utility of this compound lies in its two chemically distinct reactive handles that can be addressed in a stepwise fashion. This orthogonal reactivity is crucial for preventing unwanted homodimerization and ensuring the desired A-to-B conjugation.

The overall workflow involves:

-

Step 1 (Thiol-Maleimide Ligation): The maleimide group is used to conjugate the linker to a thiol-containing molecule, typically a protein or peptide bearing a cysteine residue.[]

-

Step 2 (Alkyne-Azide "Click" Chemistry): The now-tethered alkyne group is reacted with an azide-functionalized molecule to complete the bioconjugate.[4]

Step 1: Thiol-Maleimide Michael Addition

The first step of the conjugation process leverages the highly efficient and selective reaction between a maleimide and a thiol.

Mechanism: The reaction proceeds via a Michael addition mechanism.[5] The sulfur atom of the thiol group (typically from a cysteine residue in a protein) acts as a nucleophile and attacks one of the electron-deficient carbons of the maleimide's double bond. This forms a stable, covalent thioether bond.[5][6] This reaction is highly chemoselective for thiols within a specific pH range.[7]

Critical Parameters:

-

pH: The reaction rate is highly pH-dependent. The optimal range is pH 6.5-7.5 .[8] In this range, the thiol is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing the competing reaction with amines (e.g., lysine residues). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7][8]

-

Thiol Availability: Disulfide bonds within proteins must be reduced to free thiols prior to conjugation. Reagents like TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose as they are stable and do not contain thiols themselves.[9]

-

Maleimide Stability: The maleimide ring can undergo hydrolysis at pH values above 7.5, opening the ring to form an unreactive maleamic acid derivative.[5] Therefore, it is crucial to work within the recommended pH range and use freshly prepared maleimide solutions.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

After the first molecule is successfully conjugated to the linker, the terminal alkyne group becomes the reactive site for the second conjugation step. The most common and robust method for this is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10]

Mechanism: The CuAAC reaction is a [3+2] cycloaddition between the terminal alkyne of the linker and an azide-functionalized molecule.[11] The reaction is catalyzed by Cu(I) ions, which significantly accelerate the reaction rate and ensure the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[10][12] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a stable triazole ring.[13]

Critical Parameters:

-

Catalyst System: The active catalyst is Cu(I). Since Cu(I) is prone to oxidation, the reaction is typically set up using a Cu(II) salt (e.g., CuSO₄) along with a reducing agent, most commonly sodium ascorbate, to generate and maintain the Cu(I) state in situ.[14]

-

Ligands: To stabilize the Cu(I) catalyst, prevent protein damage from reactive oxygen species, and accelerate the reaction, a copper-chelating ligand such as THPTA or BTTAA is highly recommended.[11][15]

-

Biocompatibility: The reaction is highly biocompatible, proceeding efficiently in aqueous buffers and across a wide pH range (4-12), making it ideal for modifying sensitive biological molecules.[12][16]

Quantitative Data and Reaction Parameters

The following tables summarize typical quantitative parameters for the two-step conjugation process. These values serve as a general guideline and may require optimization for specific biomolecules.

Table 1: Thiol-Maleimide Ligation Parameters

| Parameter | Recommended Value/Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[8] |

| Temperature | 4°C to 25°C (Room Temp) | Reaction is efficient at room temperature or colder. |

| Reaction Time | 30 min to 4 hours | Can be extended overnight at 4°C.[17] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of the maleimide linker ensures complete reaction with the thiol.[17] |

| Typical Efficiency/Yield | 50% - 95% | Highly dependent on the specific protein and reaction conditions.[17] |

| Buffer Composition | Phosphate, HEPES, Tris | Must be free of extraneous thiol-containing reagents. |

Table 2: CuAAC "Click" Chemistry Parameters

| Parameter | Recommended Value/Range | Notes |

| pH | 4 - 11 | Reaction is remarkably tolerant of pH.[18] |

| Temperature | 4°C to 37°C | Efficient at room temperature.[19] |

| Reaction Time | 1 to 12 hours | Near-quantitative yields are often achieved within 1-4 hours.[15] |

| Reactant Concentration | >10 µM | Higher concentrations lead to faster reaction rates.[15] |

| CuSO₄ Concentration | 50 µM - 1 mM | |

| Sodium Ascorbate Conc. | 1 mM - 5 mM | Typically used in excess relative to copper.[14] |

| Ligand (e.g., THPTA) Conc. | 0.25 mM - 2.5 mM | Used in excess of copper to ensure chelation.[14] |

| Typical Efficiency/Yield | >95% | The reaction is known for being highly efficient and often quantitative.[12] |

Experimental Protocols

The following are detailed, generalized protocols. It is critical to optimize these protocols for your specific molecules of interest.

Protocol 1: Thiol-Maleimide Ligation

This protocol describes the conjugation of this compound to a cysteine-containing protein.

Materials:

-

Protein with accessible cysteine residue(s).

-

This compound.

-

Reaction Buffer: Degassed 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.

-

Reducing Agent (Optional): TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride).

-

Solvent: Anhydrous DMSO or DMF for dissolving the linker.

-

Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette).

Methodology:

-

Protein Preparation: a. Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[9] b. (Optional) Reduction of Disulfides: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 20-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[9][17] c. Remove excess TCEP using a desalting column or dialysis against the Reaction Buffer. This step is crucial as TCEP will compete for the maleimide.

-

Linker Preparation: a. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: a. Add a 10-20 fold molar excess of the dissolved linker to the protein solution while gently stirring. The final concentration of organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[20] If the protein or linker is light-sensitive, protect the reaction from light.

-

Purification: a. Remove unreacted linker and byproducts by purifying the protein conjugate. Size-exclusion chromatography (e.g., a G-25 column) is a common and effective method.[20] Dialysis against the desired storage buffer is also a suitable alternative.

-

Characterization: a. Confirm successful conjugation using techniques such as SDS-PAGE (which will show a mass shift), mass spectrometry (MALDI-TOF or ESI-MS) for precise mass determination, or UV-Vis spectroscopy if either component has a unique chromophore.

Protocol 2: CuAAC "Click" Chemistry

This protocol describes the conjugation of an azide-functionalized molecule to the alkyne-modified protein from Protocol 1.

Materials:

-

Alkyne-modified protein conjugate (from Protocol 1).

-

Azide-functionalized molecule (e.g., drug, dye).

-

Catalyst Stock Solutions:

-

50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

-

50 mM Ligand (e.g., THPTA) in deionized water.

-

100 mM Sodium Ascorbate in deionized water (must be prepared fresh).

-

-

Solvent: DMSO or DMF for dissolving the azide molecule.

Methodology:

-

Reactant Preparation: a. Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO. b. The alkyne-modified protein should be in a suitable buffer (e.g., PBS, pH 7.4). Avoid Tris buffer as it can chelate copper.[21]

-

Click Reaction Assembly: a. In a reaction tube, add the alkyne-modified protein. b. Add the azide-functionalized molecule to the tube. A 5-10 fold molar excess relative to the protein is a good starting point. c. IMPORTANT: Add the catalyst components sequentially with gentle mixing after each addition. The recommended order is: i. Copper(II) Sulfate (to a final concentration of 1 mM). ii. Ligand (to a final concentration of 2-5 mM). iii. Freshly prepared Sodium Ascorbate (to a final concentration of 5 mM).[15]

-

Incubation: a. Allow the reaction to proceed for 1-4 hours at room temperature. The reaction can be performed at 4°C overnight if required for protein stability.

-

Purification: a. Purify the final bioconjugate from excess reagents and catalyst components using size-exclusion chromatography, dialysis, or tangential flow filtration, depending on the scale and nature of the conjugate.

-

Characterization: a. Analyze the final product using methods like SDS-PAGE, mass spectrometry, and HPLC to confirm the successful second conjugation step and assess the purity of the final product. The degree of labeling can be calculated using spectroscopic methods if the azide-tagged molecule is a dye.

Conclusion

This compound is a highly effective heterobifunctional crosslinker that enables the precise and sequential assembly of complex bioconjugates. By understanding the distinct mechanisms of the thiol-maleimide addition and the CuAAC click reaction, researchers can harness this tool to advance a wide range of applications, from the development of antibody-drug conjugates to the creation of sophisticated molecular probes for biological imaging and diagnostics. Careful control over reaction parameters and adherence to robust protocols are key to achieving high yields and pure, well-defined final products.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Alkyne maleimide, 2785323-77-3 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. interchim.fr [interchim.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jenabioscience.com [jenabioscience.com]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Click Chemistry [organic-chemistry.org]

- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 18. interchim.fr [interchim.fr]

- 19. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]

- 20. biotium.com [biotium.com]

- 21. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mal-AMCHC-N-Propargylamide in Click Chemistry: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mal-AMCHC-N-Propargylamide, a heterobifunctional linker pivotal in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). We will explore its chemical structure, its role in click chemistry, and provide detailed experimental protocols for its application.

Introduction to this compound

This compound is a key reagent in click chemistry, designed for the covalent attachment of molecules to biomolecules.[1][2] Its structure features three key components: a maleimide group, an aminomethylcyclohexanecarboxamide (AMCHC) spacer, and a terminal propargylamide (alkyne) group. This trifunctional nature allows for a two-step conjugation strategy, making it an invaluable tool in the development of complex bioconjugates like ADCs.[1][2]

The maleimide group provides reactivity towards thiol groups, commonly found in cysteine residues of proteins, enabling the initial attachment of the linker to a biomolecule.[3][4][5] The propargylamide group, with its terminal alkyne, is the handle for the subsequent "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] The AMCHC core acts as a stable spacer, providing distance between the biomolecule and the clicked payload, which can be crucial for maintaining the biological activity of both components.

The Core Chemistry: Maleimide-Thiol Conjugation and CuAAC

The utility of this compound is rooted in two highly efficient and specific chemical reactions:

-

Maleimide-Thiol Conjugation: This reaction forms a stable thioether bond between the maleimide group of the linker and a thiol group from a cysteine residue on a protein or other biomolecule. The reaction is highly selective for thiols within a pH range of 6.5-7.5.[3][5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. It involves the formation of a stable triazole ring from the reaction between the terminal alkyne of the propargylamide group and an azide-functionalized molecule (e.g., a cytotoxic drug, a fluorescent dye).[6][7][8] The reaction is characterized by its high yield, specificity, and compatibility with aqueous environments.[6][7][8]

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the synthesis of ADCs. ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC.

The general workflow for using this compound to generate an ADC is as follows:

-

Antibody Modification: The antibody is first treated with a reducing agent to break interchain disulfide bonds, exposing free thiol groups.

-

Linker Conjugation: The alkyne-functionalized linker, this compound, is then reacted with the reduced antibody. The maleimide groups on the linker form covalent bonds with the free thiols on the antibody, resulting in an alkyne-modified antibody.

-

Click Reaction with Payload: The azide-containing cytotoxic payload is then "clicked" onto the alkyne-modified antibody via CuAAC. This reaction is catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

This workflow is visualized in the diagram below:

The mechanism of the key click chemistry step, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is detailed in the following diagram:

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of an antibody-drug conjugate. Optimization may be required for specific antibodies and payloads.

Protocol for Maleimide-Thiol Conjugation of Antibody

This protocol describes the conjugation of this compound to a reduced antibody.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.2-7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

This compound solution (in a compatible organic solvent like DMSO)

-

Phosphate buffer (pH 6.5-7.5)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 1-10 mg/mL in phosphate buffer.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at room temperature to reduce the disulfide bonds.

-

-

Linker Conjugation:

-

Prepare a stock solution of this compound in DMSO.

-

Add a 10- to 20-fold molar excess of the this compound solution to the reduced antibody solution with gentle mixing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the excess linker and TCEP by size-exclusion chromatography.

-

The alkyne-modified antibody is collected.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing payload to the alkyne-modified antibody.

Materials:

-

Alkyne-modified antibody

-

Azide-containing payload solution

-

Copper(II) sulfate (CuSO₄) solution

-

Sodium ascorbate solution (freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) solution

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified antibody and the azide-containing payload (typically in a 5- to 10-fold molar excess over the alkyne groups on the antibody).

-

Add the copper-chelating ligand to the mixture.

-

-

Catalyst Addition:

-

Premix the CuSO₄ and sodium ascorbate solutions.

-

Add the catalyst mixture to the antibody-payload solution to initiate the click reaction.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting ADC from excess payload and catalyst components using size-exclusion chromatography or dialysis.

-

Quantitative Data and Characterization

The efficiency of each conjugation step is critical for producing a well-defined ADC with a specific drug-to-antibody ratio (DAR).

Maleimide-Thiol Conjugation Efficiency

The efficiency of the maleimide-thiol conjugation can be determined by quantifying the number of unreacted thiols before and after the reaction using Ellman's reagent or by mass spectrometry to determine the mass shift corresponding to the attached linker.

| Parameter | Typical Value/Range | Reference |

| Molar Ratio (Linker:Thiol) | 10:1 to 20:1 | [3][4] |

| pH | 6.5 - 7.5 | [3][5] |

| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | [3][4] |

| Conjugation Efficiency | > 90% | [9] |

CuAAC Reaction Efficiency

The efficiency of the CuAAC reaction can be assessed by HPLC, mass spectrometry (to confirm the final ADC mass), or UV-Vis spectroscopy if the payload has a distinct chromophore.

| Parameter | Typical Value/Range | Reference |

| Molar Ratio (Payload:Alkyne) | 5:1 to 10:1 | [8] |

| Copper(I) Concentration | 50 - 200 µM | [8] |

| Reducing Agent (e.g., NaAsc) | 5- to 10-fold excess over Cu(II) | [8] |

| Reaction Time | 1 - 2 hours at RT | [8] |

| Conversion | > 95% | [6][7] |

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its heterobifunctional nature, enabling a sequential and highly efficient two-step conjugation strategy, makes it particularly well-suited for the construction of complex biomolecules such as antibody-drug conjugates. The robustness of both the maleimide-thiol reaction and the copper-catalyzed azide-alkyne cycloaddition provides researchers with a reliable method for developing novel targeted therapeutics and other advanced bioconjugates. A thorough understanding of the underlying chemistry and optimization of the reaction protocols are key to harnessing the full potential of this important click chemistry reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [bapeks.com]

- 3. broadpharm.com [broadpharm.com]

- 4. biotium.com [biotium.com]

- 5. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-AMCHC-N-Propargylamide for Antibody-Drug Conjugate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mal-AMCHC-N-Propargylamide, a heterobifunctional linker designed for the synthesis of advanced antibody-drug conjugates (ADCs). By leveraging both maleimide and click chemistry, this linker offers a versatile platform for the development of next-generation targeted therapeutics.

Introduction to this compound in ADC Synthesis

Antibody-drug conjugates represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting the antibody to the drug payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is a novel linker that incorporates two distinct reactive moieties: a maleimide group and a propargylamide group.

The maleimide group allows for covalent attachment to cysteine residues on the antibody, a well-established and widely used conjugation strategy. The propargylamide group, which contains a terminal alkyne, enables conjugation to azide-modified drug payloads or other molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". This dual functionality provides researchers with enhanced flexibility in ADC design and synthesis.

The core structure of the linker includes 4-(Aminomethyl)-1-cyclohexanecarboxylic acid (AMCHC), which acts as a spacer to bridge the maleimide and propargylamide functionalities. This spacer can influence the physicochemical properties of the resulting ADC, such as solubility and stability.

Quantitative Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its expected performance based on data from ADCs constructed with similar maleimide and click chemistry linkers. The following tables summarize typical data for relevant linker technologies.

Table 1: Comparative in vitro Cytotoxicity of ADCs with Different Linker Chemistries

| Linker Type | ADC Target | Cell Line | IC50 (pM) | Reference |

| Maleimide-based (cleavable) | HER2 | BT-474 (HER2+) | 10-100 | [1][2] |

| Maleimide-based (cleavable) | HER2 | MCF-7 (HER2-) | >10,000 | [1][2] |

| Click Chemistry-based | CD30 | Karpas-299 | 16-34 | [3] |

| Non-cleavable (Maleimide) | HER2 | BT-474 (HER2+) | 50-200 | [4] |

Table 2: Comparative Stability of ADC Linkers in Plasma

| Linker Type | Plasma Source | Time (days) | % Intact ADC Remaining | Reference |

| Maleimide-based (Thiol-Michael Adduct) | Human | 7 | ~65% | [5] |

| Stabilized Maleimide (e.g., N-phenyl) | Human | 7 | >90% | [5] |

| Disulfide-based | Mouse | 1 | <50% | [2] |

| Peptide-based (e.g., Val-Cit) | Mouse | 1 | Unstable | [6] |

| Silyl ether-based (acid-cleavable) | Human | >7 | Highly Stable | [2] |

Table 3: Drug-to-Antibody Ratio (DAR) for Different Conjugation Strategies

| Conjugation Method | Typical Average DAR | DAR Range | Reference |

| Cysteine-Maleimide (reduced interchain disulfides) | 3.5 - 4.0 | 0 - 8 | [4] |

| Lysine-NHS Ester | 3.5 | 0 - 8 | [7] |

| Site-specific (engineered cysteines) | 2.0 or 4.0 | Homogeneous | [7] |

| Site-specific (enzymatic) | 2.0 | Homogeneous | [] |

| Click Chemistry (site-specific) | 1.8 - 2.0 | Homogeneous | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of ADCs using a linker with dual maleimide and alkyne functionality, such as this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. While a detailed, publicly available protocol for this specific molecule is limited, a general synthetic route can be outlined based on its constituent parts:

-

Protection of AMCHC: The amino group of 4-(Aminomethyl)-1-cyclohexanecarboxylic acid (AMCHC) is protected with a suitable protecting group (e.g., Boc).

-

Activation of the Carboxylic Acid: The carboxylic acid of the protected AMCHC is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

-

Amide Bond Formation with Propargylamine: The activated carboxylic acid is reacted with propargylamine to form the N-propargylamide.

-

Deprotection of the Amino Group: The protecting group on the amino group is removed.

-

Reaction with Maleic Anhydride: The deprotected amino group is reacted with maleic anhydride, followed by cyclization to form the maleimide ring.

Protocol for Two-Step ADC Synthesis

This protocol describes a sequential conjugation approach, first utilizing the maleimide group and then the alkyne group.

Step 1: Maleimide-Cysteine Conjugation

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), at a molar excess to reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody will determine the number of available cysteine residues.

-

Incubate at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column or tangential flow filtration (TFF).

-

-

Conjugation of this compound to the Antibody:

-

Dissolve this compound in a suitable organic solvent (e.g., DMSO).

-

Add the linker solution to the reduced antibody solution at a defined molar excess.

-

Incubate at room temperature for 1-2 hours.

-

The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.

-

Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or TFF to remove unreacted linker and quenching agent.

-

Step 2: Alkyne-Azide Click Chemistry

-

Preparation of Azide-Modified Payload:

-

The cytotoxic drug must be functionalized with an azide group. This may require custom synthesis.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

-

To the antibody-linker conjugate solution, add the azide-modified payload.

-

Add the copper(I) source, ligand, and reducing agent to initiate the click reaction.

-

Incubate at room temperature for 1-2 hours.

-

Purify the final ADC using SEC or TFF to remove unreacted payload and reaction components.

-

In Vitro Cytotoxicity Assay

-

Cell Culture:

-

Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate media.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug payload.

-

Add the different concentrations of the test articles to the cells and incubate for a defined period (e.g., 72-96 hours).

-

-

Viability Assessment:

-

Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound by fitting the data to a dose-response curve.[10]

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the HER2 signaling pathway, a common target for ADCs in breast and gastric cancers.[11][12] Upon binding of an anti-HER2 ADC, the receptor-ADC complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[4]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the development of an ADC using a bifunctional linker like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 4. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. susupport.com [susupport.com]

- 11. researchgate.net [researchgate.net]

- 12. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of Mal-AMCHC-N-Propargylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mal-AMCHC-N-Propargylamide

This compound is a bifunctional linker commonly employed in the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs). Its structure features a maleimide group, a cyclohexyl moiety, an amide bond, and a terminal propargyl group. This strategic combination of functional groups allows for the covalent linkage of a targeting moiety (e.g., an antibody via reaction of the maleimide with a thiol) and a payload molecule (e.g., a cytotoxic drug via click chemistry with the propargyl group). Understanding the solubility and stability of this linker is critical for the successful development, formulation, and in vivo application of the resulting bioconjugates.

Solubility Profile

The solubility of this compound is influenced by its constituent parts. The maleimide group can undergo hydrolysis, especially at neutral to high pH, which can affect solubility. The cyclohexyl ring and the propargyl group contribute to its lipophilicity, suggesting that solubility in aqueous solutions may be limited. Conversely, the amide bond can participate in hydrogen bonding, which may aid solubility in polar solvents.

Expected Solubility

Based on its structure, this compound is expected to have moderate to low solubility in aqueous buffers. Its solubility is likely to be higher in organic solvents commonly used in bioconjugation, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For use in bioconjugation reactions, it is typically dissolved in a water-miscible organic solvent first and then added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough not to denature the biomolecule.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not publicly available. The following table is a template for how such data should be structured once determined experimentally.

| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Method of Determination |

| Deionized Water | 25 | Data not available | Data not available | e.g., Shake-flask method |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data not available | Data not available | e.g., HPLC-based assay |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Gravimetric analysis |

| Ethanol | 25 | Data not available | Data not available | e.g., UV-Vis Spectroscopy |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of a compound like this compound.

-

Materials:

-

This compound

-

Selected aqueous buffer (e.g., PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

-

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the aqueous buffer to the vial.

-

Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

-

Calculate the original concentration in the supernatant to determine the solubility.

-

Caption: Workflow for Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, as its degradation can lead to the loss of conjugation efficiency and the formation of undesirable byproducts. The primary sites of potential degradation are the maleimide ring and the amide bond.

Potential Degradation Pathways

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This reaction is pH-dependent and is accelerated at higher pH values. The resulting maleamic acid is no longer reactive towards thiols, thus preventing bioconjugation.

-

Amide Bond Hydrolysis: The amide bond can undergo hydrolysis under strongly acidic or basic conditions, although it is generally more stable than the maleimide group under typical bioconjugation conditions (pH 6.5-7.5).

Stability Data

Specific kinetic data for the degradation of this compound is not available. A well-structured stability study would generate data for the following table.

| Condition | pH | Temperature (°C) | Half-life (t½) | Degradation Products Identified |

| Aqueous Buffer | 5.0 | 25 | Data not available | e.g., Maleamic acid derivative |

| Aqueous Buffer | 7.4 | 25 | Data not available | e.g., Maleamic acid derivative |

| Aqueous Buffer | 9.0 | 25 | Data not available | e.g., Maleamic acid derivative, amide hydrolysis products |

| In DMSO | N/A | 25 | Data not available | e.g., Minimal degradation |

Experimental Protocol for a Forced Degradation Study

This protocol is designed to identify the degradation pathways and assess the stability of this compound under various stress conditions.

-

Materials:

-

This compound

-

Aqueous buffers of different pH (e.g., pH 3, 5, 7.4, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Hydrochloric acid and sodium hydroxide (for acid/base hydrolysis)

-

HPLC-MS system for separation and identification of degradants

-

Temperature-controlled chambers

-

-

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

For each stress condition, dilute the stock solution into the respective stress medium (e.g., acidic buffer, basic buffer, oxidative solution).

-

Incubate the samples at a set temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

-

Quench the degradation reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by HPLC-MS to determine the remaining concentration of this compound and to identify and quantify any degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life.

-

Caption: Potential Degradation Pathways.

Summary and Recommendations

While specific experimental data for this compound is lacking in the public domain, its chemical structure provides valuable insights into its likely solubility and stability characteristics. Researchers and drug developers should anticipate limited aqueous solubility and potential instability of the maleimide group, particularly at pH values above 7.5.

It is strongly recommended that comprehensive solubility and stability studies, following protocols similar to those outlined in this guide, be conducted as part of any drug development program utilizing this linker. Such studies will ensure the robustness of the bioconjugation process, the quality of the final product, and the reliability of its performance in preclinical and clinical settings.

An In-depth Technical Guide to Mal-AMCHC-N-Propargylamide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-AMCHC-N-Propargylamide, a heterobifunctional crosslinker pivotal in the field of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Molecular Properties

This compound is a key reagent in click chemistry, designed for the precise linkage of molecules. It features a maleimide group for reaction with sulfhydryl groups and a propargylamide (alkyne) group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.32 g/mol |

| Synonyms | MCC-Yne, trans-4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]-N-(prop-2-yn-1-yl)cyclohexane-1-carboxamide, SMCC Propargyl amide |

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a critical linker for conjugating a cytotoxic payload to a monoclonal antibody (mAb). The general strategy involves a two-step process: first, the maleimide end of the linker reacts with a thiol group on the antibody, and second, the alkyne group is used to "click" onto an azide-modified drug payload. This approach allows for the creation of stable and defined ADCs. A general synthetic scheme involves an acetylene-azide click cycloaddition, often with a polyethylene glycol spacer to enhance aqueous solubility, and a maleimide group for conjugation[1].

Experimental Workflow for ADC Synthesis

The following diagram outlines the typical workflow for the synthesis of an antibody-drug conjugate using this compound.

Detailed Experimental Protocol: ADC Synthesis

This protocol provides a representative methodology for the conjugation of an azide-modified cytotoxic drug to a monoclonal antibody using this compound.

Part 1: Antibody Reduction

-

Antibody Preparation : Prepare the monoclonal antibody in a phosphate-buffered saline (PBS) solution, pH 7.4, containing 1 mM EDTA, to a final concentration of 5-10 mg/mL.

-

Reducing Agent Preparation : Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in the same buffer.

-

Reduction Reaction : Add the reducing agent to the antibody solution. The molar equivalence of the reducing agent will determine the number of disulfide bonds reduced and, consequently, the number of available thiol groups for conjugation. For a target drug-to-antibody ratio (DAR) of 4, a typical starting point is a 2-5 molar excess of TCEP. Incubate the reaction at 37°C for 30-60 minutes.

-

Purification : Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal concentrator. The buffer should be exchanged to a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).

Part 2: Conjugation of this compound to the Antibody

-

Linker Preparation : Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Conjugation Reaction : Add the linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker over the antibody is typically used. The reaction is generally carried out at 4°C for 1-2 hours or at room temperature for 1 hour. The maleimide groups will react with the free thiol groups on the antibody to form a stable thioether bond. The reaction should be performed at a pH between 6.5 and 7.5 to ensure specificity for thiols[2].

-

Quenching : The reaction can be quenched by adding an excess of a thiol-containing compound like N-acetylcysteine to react with any unreacted maleimide groups.

-

Purification : The resulting antibody-linker conjugate should be purified from excess linker and quenching reagent, typically by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Part 3: Click Chemistry for Payload Attachment

-

Payload Preparation : Dissolve the azide-functionalized cytotoxic payload in a click-chemistry compatible solvent.

-

Click Reaction (CuAAC) :

-

To the antibody-linker conjugate solution, add the azide-payload.

-

Add the copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to catalyze the reaction.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification : The final antibody-drug conjugate is purified to remove the catalyst, unreacted payload, and other reagents. SEC is a commonly used method for this final purification step.

Quantitative Data and Characterization

The resulting ADC must be thoroughly characterized to determine its critical quality attributes, most notably the drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose, as it can separate ADC species with different numbers of conjugated drugs[2][3]. Mass spectrometry (LC/MS) is also used to confirm the identity and purity of the ADC and to determine the DAR[4].

Table of Representative ADC Characterization Data

| Parameter | Result | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, LC/MS |

| Drug Load Distribution | ||

| DAR 0 | 5% | HIC-HPLC |

| DAR 2 | 15% | HIC-HPLC |

| DAR 4 | 60% | HIC-HPLC |

| DAR 6 | 15% | HIC-HPLC |

| DAR 8 | 5% | HIC-HPLC |

| Purity | >95% | Size-Exclusion Chromatography (SEC) |

| Monomer Content | >98% | Size-Exclusion Chromatography (SEC) |

| Endotoxin Levels | <0.5 EU/mg | LAL Assay |

Note: The data presented in this table are representative and may vary depending on the specific antibody, payload, and reaction conditions.

References

An In-Depth Technical Guide to Bifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the dynamic interplay of proteins governs nearly all cellular processes.[1] Protein-protein interactions (PPIs) are fundamental to cellular function, and their dysregulation is often at the core of disease.[1] Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture both transient and stable protein interactions, providing invaluable insights into protein structure, function, and the organization of complex cellular machinery.[1] These reagents possess two reactive moieties, connected by a spacer arm, capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][2][3] By linking proteins that are in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis by mass spectrometry (MS).[1] This powerful combination, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that are instrumental in elucidating protein-protein interaction interfaces, mapping the topology of protein complexes, and studying dynamic conformational changes in proteins.[1][4]

This technical guide provides a comprehensive overview of the applications of bifunctional crosslinkers in proteomics. It details the various types of crosslinkers, provides in-depth experimental protocols, summarizes quantitative data, and explores their applications in understanding complex biological systems and in the development of novel therapeutics.

Types of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on several key features, including the reactivity of their functional groups, whether they are cleavable by mass spectrometry, and their permeability to cell membranes.

Based on Reactive Groups

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl.[1][2][3] They are often employed for intramolecular crosslinking to study protein conformation or to polymerize monomers.[1][3] A "shotgun" approach with homobifunctional crosslinkers can be used to identify protein complexes by crosslinking all interacting molecules within the spacer's length.[3]

-

Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for linking two distinct molecules or functional groups, such as an amine to a sulfhydryl group.[2][5] This allows for more controlled and specific conjugation, which is particularly useful in creating antibody-drug conjugates or immobilizing proteins on surfaces.[5]

Based on Cleavability

-

Non-cleavable Crosslinkers: These form stable covalent bonds that are not readily cleaved under mass spectrometry conditions. While robust, the analysis of peptides linked by non-cleavable crosslinkers can be complex due to the combined fragmentation spectra of two peptides.[6]

-

MS-cleavable Crosslinkers: To simplify data analysis, MS-cleavable crosslinkers have been developed.[7][8] These reagents contain a labile bond within their spacer arm that can be selectively cleaved in the mass spectrometer, for instance, by collision-induced dissociation (CID).[8][9] This allows for the separate analysis of the individual crosslinked peptides, greatly simplifying their identification.[6][9]

Based on Membrane Permeability

-

Membrane Impermeable Crosslinkers: These are typically water-soluble and are used to study protein interactions on the cell surface.

-

Membrane Permeable Crosslinkers: These are more hydrophobic and can cross the cell membrane, enabling the study of intracellular protein-protein interactions in their native environment (in vivo crosslinking).[10]

Core Applications in Proteomics

Bifunctional crosslinkers, coupled with mass spectrometry, have become an indispensable tool in structural and systems biology.[4][9][11] This approach provides low-resolution structural information that is highly complementary to high-resolution techniques like X-ray crystallography and cryo-electron microscopy.[4][9]

Mapping Protein-Protein Interactions and Networks

A primary application of XL-MS is the identification of direct protein-protein interactions and the mapping of complex interaction networks within cells.[12] By capturing both stable and transient interactions, researchers can build comprehensive interaction maps that provide insights into cellular pathways and the organization of molecular machines.[12]

Structural Elucidation of Proteins and Protein Complexes

The distance constraints provided by crosslinking are invaluable for determining the three-dimensional structure of proteins and protein complexes.[4][12] Intramolecular crosslinks provide information on protein folding and conformation, while intermolecular crosslinks reveal the arrangement of subunits within a complex.[10] This information can be used to validate and refine computational models of protein structures.[4]

Analysis of Protein Conformational Changes

Quantitative XL-MS can be used to study dynamic changes in protein conformation.[13][14][15] By using isotopically labeled crosslinkers or label-free quantification methods, researchers can compare the crosslinking patterns of a protein in different states (e.g., with and without a ligand bound).[13][14][15] Changes in the abundance of specific crosslinks can indicate regions of the protein that undergo conformational changes.[15]

Quantitative Data Presentation

The tables below summarize hypothetical quantitative data that could be obtained from XL-MS experiments to study protein conformational changes and protein-ligand interactions.

Table 1: Quantitative Analysis of Protein Conformational Changes Upon Ligand Binding

| Crosslinked Residues (Protein A) | Fold Change (Ligand-Bound / Unbound) | p-value | Structural Implication |

| K45 - K121 | 3.2 | < 0.01 | Domains containing these residues move closer upon ligand binding. |

| K89 - K95 | 0.8 | 0.04 | Local unfolding or minor conformational shift in this loop region. |

| K210 - K350 | No significant change | > 0.05 | This inter-domain distance remains stable. |

Table 2: Identification of a Small Molecule's Binding Site using Photo-reactive Crosslinking

| Crosslinked Peptide (Target Protein) | Sequence | Crosslinker Adduct Mass (Da) | Relative Abundance (Competition with excess free ligand) |

| T15 | G-L-I-K -V-F-P-R | 315.18 | Decreased by 95% |

| T28 | A-F-K -E-T-S-L-Q-R | 315.18 | No significant change |

The bolded Lysine (K) indicates the site of crosslinking.

Experimental Protocols

Detailed methodologies are crucial for successful XL-MS experiments. Below are representative protocols for key experimental workflows.

Protocol 1: In-Solution Protein Crosslinking using DSS

This protocol describes the crosslinking of a purified protein or protein complex in solution using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).[7][16]

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., HEPES, PBS), pH 7.2-8.0

-

DSS (Disuccinimidyl suberate)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer: 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 7.5

-

Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

-

Reducing agent: 10 mM Dithiothreitol (DTT)

-

Alkylating agent: 55 mM Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines. The protein concentration should be in the range of 0.1-1 mg/mL.

-

DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25-50 mM.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 1 mM. The optimal molar excess of crosslinker to protein should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7][16]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7][16]

-

Sample Preparation for MS:

-

Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteines by adding IAA to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

-

Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

-

Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.

-

Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

-

Protocol 2: In Vivo Crosslinking of Mammalian Cells with Formaldehyde

This protocol outlines a general procedure for crosslinking proteins within living cells using formaldehyde.[17][18]

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (methanol-free), 16% stock solution

-

Quenching solution: 1.25 M Glycine in PBS

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.

-

Crosslinking: Resuspend the cells in PBS containing 1% formaldehyde to a cell density of approximately 1 x 10^7 cells/mL. Incubate for 10 minutes at room temperature with gentle agitation.[18]

-

Quenching: Add quenching solution to a final concentration of 125 mM glycine to stop the crosslinking reaction. Incubate for 5 minutes at room temperature.

-

Cell Lysis: Pellet the cells by centrifugation and wash twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Further Processing: The crosslinked lysate can then be subjected to sonication to shear chromatin, followed by immunoprecipitation for specific protein complexes, or directly processed for whole-proteome analysis as described in Protocol 1 (from step 5 onwards, with appropriate modifications for a complex lysate).

Protocol 3: Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

Crosslinked peptides are generally larger than linear peptides, a property that can be exploited for their enrichment using size exclusion chromatography.[8][11]

Materials:

-

Digested peptide mixture from a crosslinking experiment

-

SEC column suitable for peptide separation

-

SEC mobile phase (e.g., 30% acetonitrile, 0.1% formic acid)

Procedure:

-

Sample Preparation: Resuspend the dried peptide digest in the SEC mobile phase.

-

SEC Fractionation: Inject the sample onto the SEC column and collect fractions. The larger, crosslinked peptides will elute in the earlier fractions.[8]

-

Analysis: Analyze the collected fractions by LC-MS/MS. This enrichment step significantly reduces sample complexity and increases the identification rate of crosslinked peptides.[8][11]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative protein-protein interaction network.

Caption: General workflow for a crosslinking mass spectrometry experiment.

Caption: Workflow for quantitative XL-MS using isotope-labeled crosslinkers.

Caption: Simplified interaction network of the 26S proteasome based on XL-MS data.

Applications in Drug Discovery and Development

Bifunctional crosslinkers are increasingly being utilized in the pharmaceutical industry to accelerate drug discovery and development.

Target Identification and Validation

Photo-affinity labeling, which employs heterobifunctional crosslinkers with a photo-reactive group, is a powerful technique for identifying the cellular targets of small molecule drugs.[6] A small molecule of interest is modified to include a photo-reactive group and a reporter tag (e.g., biotin).[6] Upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein, allowing for its subsequent enrichment and identification by mass spectrometry.[6] This method is invaluable for elucidating the mechanism of action of drugs discovered through phenotypic screens.

Characterization of Antibody-Drug Conjugates (ADCs)

Bifunctional crosslinkers are the central component of ADCs, linking a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen.[2][12] The choice of crosslinker is critical as it influences the stability of the ADC in circulation and the efficiency of drug release at the target site. XL-MS is also used to characterize the final ADC product, for example, to determine the drug-to-antibody ratio (DAR) and to identify the specific sites of conjugation on the antibody.

Probing Drug-Target Engagement and Mechanism of Action

Quantitative XL-MS can be used to study how a drug binds to its target and modulates its conformation and interactions. By comparing the crosslinking pattern of a target protein in the presence and absence of a drug, researchers can identify the drug's binding site and understand how it allosterically regulates the protein's function. This information is crucial for optimizing drug candidates and for understanding their mechanism of action at a molecular level.

Conclusion

Bifunctional crosslinkers have emerged as indispensable tools in modern proteomics, offering a versatile approach to capture and analyze the intricate networks of protein-protein interactions that underpin cellular function.[1] The continuous development of novel crosslinking chemistries, enrichment strategies, and sophisticated data analysis software continues to enhance the power of XL-MS.[1] This enables ever-deeper insights into the structural and functional organization of the proteome, with significant implications for basic research and the development of new therapeutic strategies. This guide provides a foundational understanding of the principles and practices of using bifunctional crosslinkers, empowering researchers to effectively apply this transformative technology to their scientific inquiries.[1]

References

- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification. | Semantic Scholar [semanticscholar.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Interpretation of anomalously long crosslinks in ribosome crosslinking reveals the ribosome interaction in stationary phase E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural analysis of the 26S proteasome by cryoelectron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the Dynamic Proteasome Structure by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the ribosome post-recycling complex probed by chemical cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Specific Antibody Modification Using a Maleimide-Alkyne Linker

Topic: Mal-AMCHC-N-Propargylamide Bioconjugation Protocol for Antibodies

Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and safety.[3][4] This application note provides a detailed protocol for the bioconjugation of this compound, a bifunctional linker, to an antibody. This linker contains a maleimide group for covalent attachment to thiol groups on the antibody and a terminal alkyne handle for subsequent "click chemistry" ligation of an azide-modified payload.[][6] This two-step strategy allows for the creation of homogenous and stable ADCs with a controlled drug-to-antibody ratio (DAR).[7] The protocol is designed for researchers, scientists, and drug development professionals engaged in the development of next-generation targeted therapeutics.

Principle of Reaction The conjugation process involves two primary stages. First, the interchain disulfide bonds within the antibody's hinge region are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl (thiol) groups.[8][9] Second, the maleimide moiety of the this compound linker undergoes a highly specific Michael addition reaction with these thiol groups, forming a stable covalent thioether bond.[10] This reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[11][12] The resulting antibody-linker conjugate is equipped with a terminal alkyne group, ready for the attachment of any azide-functionalized molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14][15]

Caption: Chemical pathway for maleimide-thiol bioconjugation.

Materials and Reagents

-

Antibody: IgG isotype (e.g., Trastuzumab, ~150 kDa) at a concentration of 5-10 mg/mL.

-

Linker: this compound (MW: 274.3 g/mol )[16].

-

Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

-

Solvent for Linker: Anhydrous Dimethyl sulfoxide (DMSO).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed and purged with nitrogen or argon.

-

Quenching Reagent (Optional): N-acetylcysteine.

-

Purification:

-

Equipment:

-

Benchtop microcentrifuge.

-

Spectrophotometer (for protein concentration measurement at 280 nm).

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes).

-

Pipettes and tips.

-

Nitrogen or Argon gas source.

-

Experimental Protocols

Part 1: Partial Reduction of Antibody

This step aims to reduce the interchain disulfide bonds in the antibody hinge region, typically yielding 4 or 8 free thiol groups per antibody.

-

Antibody Preparation: Prepare the antibody in the Reaction Buffer at a concentration of 5-10 mg/mL. Ensure the buffer is cold and has been thoroughly degassed to minimize re-oxidation of thiols.[18]

-

TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer. TCEP is preferred over DTT as it does not need to be removed prior to the maleimide reaction.[8][19]

-

Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.[8] For example, for an antibody at 10 mg/mL (~67 µM), add TCEP to a final concentration of ~270 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[8] The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the re-formation of disulfide bonds.[12]

Part 2: Conjugation with this compound

This step conjugates the linker to the newly generated thiol groups on the antibody.

-

Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO immediately before use. Maleimides are susceptible to hydrolysis in aqueous solutions.[10]

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the linker solution over the antibody to the reduction reaction mixture.[11] The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11][18] Gentle mixing is recommended.

-

Quenching (Optional): To cap any unreacted maleimide groups, add N-acetylcysteine to a final concentration of 1 mM and incubate for 20 minutes.

Part 3: Purification of the Antibody-Linker Conjugate

This step removes excess linker and other small molecules from the reaction mixture.

-

Column Equilibration: Equilibrate the desalting column (e.g., PD-10) with at least 5 column volumes of cold PBS, pH 7.4.

-

Sample Loading: Carefully load the reaction mixture onto the center of the equilibrated column bed.

-

Elution: Elute the conjugate with PBS buffer according to the manufacturer's instructions. The antibody-linker conjugate will elute in the void volume, while smaller molecules like excess linker and TCEP byproducts are retained.

-

Concentration and Analysis: Pool the protein-containing fractions and measure the protein concentration using a spectrophotometer at 280 nm. The purified conjugate is now ready for characterization or the subsequent click chemistry reaction.

-

Storage: For short-term storage (up to one week), keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C or below.[11][18]

Caption: Experimental workflow for antibody-alkyne conjugation.

Characterization and Data Presentation

The resulting antibody-alkyne conjugate should be characterized to determine the average number of linkers per antibody, known as the Drug-to-Antibody Ratio (DAR), although in this intermediate step it is more accurately a Linker-to-Antibody Ratio. Techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS) are commonly used.

Table 1: Representative Conjugation Results

The following table summarizes expected outcomes based on varying molar equivalents of the reducing agent, which is a key parameter influencing the final DAR.[20]

| Molar Ratio (TCEP:Antibody) | Target DAR | Achieved DAR (by MS) | Conjugation Efficiency | Aggregation (%) (by SEC) |

| 2.5x | 4 | 3.8 ± 0.2 | ~95% | < 2% |

| 5.0x | 8 | 7.5 ± 0.4 | ~94% | < 5% |

Note: Data are representative and may vary depending on the specific antibody, buffer conditions, and reaction scale.

Downstream Application: Click Chemistry

The purified antibody-alkyne conjugate is a versatile intermediate. The terminal alkyne handle is bioorthogonal and ready to be conjugated with an azide-containing payload (e.g., cytotoxic drug, fluorescent dye, or imaging agent) through a click reaction.[][13] This highly efficient and specific reaction provides a robust method for synthesizing well-defined, homogenous ADCs for therapeutic or diagnostic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 4. abzena.com [abzena.com]

- 6. Alkyne | BroadPharm [broadpharm.com]

- 7. scilit.com [scilit.com]

- 8. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. precisepeg.com [precisepeg.com]

- 17. dynamic-biosensors.com [dynamic-biosensors.com]

- 18. biotium.com [biotium.com]

- 19. broadpharm.com [broadpharm.com]

- 20. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

Application Notes and Protocols for Bioconjugation using Mal-AMCHC-N-Propargylamide via Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-AMCHC-N-Propargylamide is a heterobifunctional linker designed for the precise and efficient conjugation of molecules to proteins, peptides, or other biomolecules containing a free thiol group. This linker employs a two-step bioconjugation strategy. The first step involves the reaction of its maleimide group with a sulfhydryl group (e.g., from a cysteine residue) on a target protein. The second step utilizes the terminal alkyne of the propargylamide group to attach an azide-modified molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1]

This two-stage approach allows for the modular and specific creation of complex bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or PEGylated proteins for improved pharmacokinetics.[][]

Principle of the Reaction

The overall bioconjugation process involves two distinct, highly specific chemical reactions:

-